rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}(ethyl)methylamine
Description
rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}(ethyl)methylamine is a bicyclic amine featuring a fused furo-pyrrolidine core. The stereochemistry at positions 3aR and 6aS defines its three-dimensional conformation, which is critical for interactions in biological systems. While direct physicochemical data (e.g., boiling point, density) for this compound are unavailable in the provided evidence, analogs suggest moderate polarity and solubility in polar organic solvents .
Properties
IUPAC Name |
N-[[(3aR,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-methylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-12(2)7-10-6-11-4-9(10)5-13-8-10/h9,11H,3-8H2,1-2H3/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHOKNSZYWUMKJ-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC12CNCC1COC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C)C[C@]12CNC[C@H]1COC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}(ethyl)methylamine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions to form the hexahydro-furo-pyrrol ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the production scale.
Chemical Reactions Analysis
Types of Reactions
rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}(ethyl)methylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce fully saturated derivatives.
Scientific Research Applications
rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}(ethyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}(ethyl)methylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
a) Furo[3,4-c]pyrrolidine vs. Furo[3,4-b]pyrrolidine
- Example: rac-(3S,3aR,6aS)-1-Boc-hexahydro-1H-furo[3,4-b]pyrrol-3-amine () The [3,4-b] ring junction alters the spatial arrangement of the fused rings compared to the [3,4-c] system in the target compound. This affects molecular rigidity and binding pocket compatibility in biological targets. The Boc (tert-butoxycarbonyl) protecting group enhances solubility in non-polar solvents but requires deprotection for further reactivity, unlike the ethyl-methylamine side chain in the target compound .
b) Furo vs. Thieno Derivatives
- Example: rac-(3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-2λ⁶-thieno[3,4-c]pyrrole-2,2-dione hydrochloride () Replacement of oxygen with sulfur in the thieno ring increases electron density and alters electronic properties. The dione group introduces hydrogen-bond acceptors, contrasting with the amine functionality in the target compound .
Substituent Modifications
a) Amine Side Chains
b) Electron-Withdrawing Groups
- Example: Methyl (3S,3aR,4S,6R,6aS)-6-(2-hydroxy-5-nitrophenyl)-3-methoxy-1-oxo hexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate (4k, ) The nitro group (-NO₂) and methoxycarbonyl (-COOMe) substituents increase polarity and acidity. These groups are absent in the target compound, which relies on its amine for basicity .
Stereochemical Differences
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}(ethyl)methylamine, and how can reaction yields be optimized?
- Methodological Answer : The compound’s synthesis likely involves pyrrolidine-fused furo scaffolds. Building block approaches, such as using rac-(3R,3aR,6aS)-hexahydro-1H-furo[3,4-b]pyrrol-3-ol derivatives ( ), can serve as intermediates. Optimization may include adjusting reaction temperatures, solvent polarity (e.g., THF or acetonitrile), and catalytic systems (e.g., palladium for coupling reactions). Deprotection steps, as seen in trityl group removal ( ), should be carefully timed to minimize side reactions. Yield improvements often require iterative testing of stoichiometric ratios and purification via column chromatography or recrystallization.
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1D , , and 2D NOESY/COSY experiments are critical for confirming stereochemistry and substituent positions. For example, coupling constants in NMR can resolve axial vs. equatorial proton arrangements in the furo-pyrrolidine ring ( ).
- X-ray Crystallography : Provides unambiguous stereochemical assignment, especially for racemic mixtures ( ).
- HPLC-MS : Chiral HPLC columns (e.g., amylose-based) can separate enantiomers, while LC-MS identifies impurities ( ).
Q. What are common impurities or byproducts formed during synthesis, and how can they be identified?
- Methodological Answer : Byproducts may include unreacted intermediates (e.g., tert-butyl carbamate derivatives, ) or epimerized forms. Analytical strategies:
- TLC and HPLC : Monitor reaction progress and compare retention times with standards.
- Mass Spectrometry : High-resolution MS (HRMS) detects molecular weight discrepancies ( ).
- NMR Peak Integration : Quantifies residual solvents or unreacted starting materials.
Advanced Research Questions
*How can computational methods predict the reactivity and stability of rac-{[(3aR,6aS)-... under varying conditions?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and energetics. For example, ICReDD’s reaction path search methods ( ) combine computed activation barriers with experimental validation to predict regioselectivity in furo-pyrrolidine functionalization. Solvent effects can be modeled using COSMO-RS, while molecular dynamics simulations assess conformational stability in solution.
Q. What strategies resolve contradictions between theoretical simulations and experimental spectroscopic data?
- Methodological Answer :
- Conformational Analysis : Use NMR-derived NOE constraints to refine computational models ( ).
- Error Margins in DFT : Compare multiple functionals (e.g., B3LYP vs. M06-2X) to assess sensitivity to stereoelectronic effects.
- Cross-Validation : Validate computational predictions with alternative techniques (e.g., IR spectroscopy for hydrogen bonding) ( ).
Q. How can enantioselective synthesis be achieved for the non-racemic form of this compound?
- Methodological Answer :
- Chiral Catalysts : Asymmetric hydrogenation using Ru-BINAP complexes or organocatalytic methods (e.g., proline derivatives) can induce enantioselectivity.
- Enzymatic Resolution : Lipases or esterases may selectively hydrolyze one enantiomer from a racemic mixture ( ).
- Chiral Auxiliaries : Temporarily attach chiral groups (e.g., Evans oxazolidinones) to direct stereochemistry, followed by cleavage ( ).
Q. What experimental designs are recommended for studying the compound’s stability under oxidative or hydrolytic stress?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to accelerated conditions (e.g., 40°C/75% RH, UV light) and monitor degradation via HPLC.
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage.
- Radical Scavengers : Add antioxidants (e.g., BHT) to assess oxidative pathways ( ).
Data Contradiction Analysis
Q. How should researchers address discrepancies in observed vs. predicted NMR chemical shifts?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
